PYBG

Description

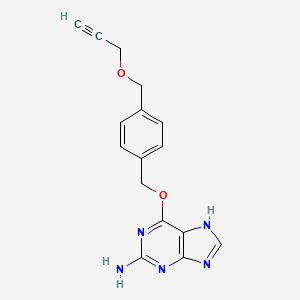

The exact mass of the compound 9H-Purin-2-amine, 6-[[4-[(2-propyn-1-yloxy)methyl]phenyl]methoxy]- is 309.12257474 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[[4-(prop-2-ynoxymethyl)phenyl]methoxy]-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-2-7-22-8-11-3-5-12(6-4-11)9-23-15-13-14(19-10-18-13)20-16(17)21-15/h1,3-6,10H,7-9H2,(H3,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDBKQCASZCNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172488 | |

| Record name | 6-[[4-[(2-Propyn-1-yloxy)methyl]phenyl]methoxy]-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680622-71-3 | |

| Record name | 6-[[4-[(2-Propyn-1-yloxy)methyl]phenyl]methoxy]-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680622-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[[4-[(2-Propyn-1-yloxy)methyl]phenyl]methoxy]-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PYGB Gene: Function, Regulation, and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Glycogen Phosphorylase, Brain form (PYGB) gene, located on chromosome 20, encodes a critical enzyme in cellular energy metabolism. As the rate-limiting enzyme in glycogenolysis, PYGB catalyzes the breakdown of glycogen into glucose-1-phosphate, providing a rapid source of glucose to meet cellular energy demands, particularly under conditions of metabolic stress such as ischemia and hypoxia. Its activity is intricately regulated through a multi-layered system involving allosteric effectors, covalent modification via phosphorylation, and a unique redox-sensitive switch. Dysregulation of PYGB expression and activity is increasingly implicated in a range of pathologies, including cancer, cardiovascular diseases, and neurological disorders, making it a subject of intense research and a promising target for therapeutic intervention. This document provides an in-depth overview of the core functions of PYGB, its complex regulatory mechanisms, and methodologies for its study.

Core Function and Catalytic Activity

PYGB is one of three major glycogen phosphorylase isoforms in humans, the others being the liver (PYGL) and muscle (PYGM) types. While predominantly expressed in the brain and fetal tissues, PYGB is also found in cardiomyocytes. The primary function of PYGB is to catalyze the phosphorolytic cleavage of α-1,4 glycosidic bonds in glycogen, releasing glucose-1-phosphate. This reaction is the first and rate-determining step of glycogenolysis.

The glucose-1-phosphate produced can then be converted to glucose-6-phosphate by phosphoglucomutase, which can enter glycolysis to generate ATP, providing essential energy for cellular processes. This function is especially critical in the brain for processes like learning and memory consolidation and during periods of stress like hypoglycemia or anoxia.

Multi-Level Regulation of PYGB Activity

The activity of PYGB is exquisitely controlled to match cellular energy status. This regulation occurs through allosteric control, covalent modification, and redox signaling, allowing for a rapid and tuned response to metabolic cues.

Allosteric Regulation

PYGB activity is modulated by the binding of small molecule effectors to allosteric sites, which are distinct from the active site. This allows the enzyme to respond directly to the energy charge of the cell.

-

Activation: Adenosine monophosphate (AMP) is a potent allosteric activator. High levels of AMP, indicative of a low energy state, bind to PYGB and shift it to its more active conformation.

-

Inhibition: Conversely, high levels of ATP, ADP, and glucose-6-phosphate signal an energy-replete state and allosterically inhibit PYGB activity.

Covalent Modification: Phosphorylation

The most significant covalent modification is reversible phosphorylation. PYGB exists in two main forms:

-

Phosphorylase b: The less active, typically unphosphorylated form.

-

Phosphorylase a: The highly active, phosphorylated form.

The conversion from the 'b' form to the 'a' form is catalyzed by phosphorylase kinase (PhK), which phosphorylates a specific serine residue (Ser-15). This phosphorylation event is a key step in hormonal and neuronal signaling cascades. For instance, signaling through cAMP and Protein Kinase A (PKA) can lead to the activation of PhK. The process is reversed by protein phosphatases, such as Protein Phosphatase 1 (PP1), which dephosphorylate Phosphorylase a, returning it to the less active 'b' state.

Redox Regulation

A unique feature of the brain isozyme (PYGB) is its regulation by the cellular redox state. PYGB contains a specific intramolecular disulfide bond (Cys318-Cys326) that can form under oxidative stress conditions. The formation of this bond acts as a "redox switch" that prevents the allosteric activation of the enzyme by AMP, without affecting its activation by phosphorylation. This mechanism provides an additional layer of control specific to the brain isoform, potentially linking glycogen metabolism to oxidative stress signals.

Caption: Overview of PYGB's multi-layered activity regulation.

Regulation of PYGB Gene Expression

Beyond the immediate regulation of enzyme activity, the expression of the PYGB gene itself is controlled at transcriptional and post-transcriptional levels, ensuring appropriate protein levels in different tissues and conditions.

Transcriptional Control

The promoter region of the PYGB gene contains binding sites for various transcription factors. This allows for the integration of diverse signaling pathways to control the rate of PYGB transcription. Identified transcription factor binding sites in the PYGB promoter include those for CREB (cAMP response element-binding protein), which links PYGB expression to cAMP-dependent signaling pathways.

Post-Transcriptional Regulation by microRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. This mechanism provides a rapid and fine-tuned level of gene expression control. PYGB has been identified as a target of several miRNAs. For example, in hepatocellular carcinoma (HCC), miR-101-3p has been shown to post-transcriptionally inhibit PYGB expression by binding to its 3'-UTR. The downregulation of miR-101-3p in cancer cells can lead to increased PYGB protein levels, promoting a metabolic shift that supports tumor growth.

Role in Pathophysiology

The critical role of PYGB in energy metabolism positions it as a key player in several disease states, most notably ischemia and cancer.

Ischemia and Cardiovascular Disease

Under ischemic conditions (a lack of oxygen and blood supply), such as in acute myocardial infarction or stroke, cells rapidly deplete ATP. The resulting increase in AMP activates PYGB to mobilize glycogen stores for anaerobic glycolysis. In cardiomyocytes, PYGB is normally bound to the sarcoplasmic reticulum membrane; during ischemia, it is released into the cytoplasm and subsequently into the bloodstream. This has led to the development of PYGB (often referred to as GPBB in clinical contexts) as a highly sensitive and early biomarker for detecting myocardial ischemia.

Cancer Metabolism

Many types of cancer cells exhibit altered glucose metabolism, often relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). PYGB is frequently upregulated in various malignancies, including hepatocellular carcinoma, gastric cancer, non-small-cell lung cancer, and prostate cancer. In the tumor microenvironment, which is often hypoxic, elevated PYGB activity helps cancer cells survive by breaking down intracellular glycogen stores to fuel their high proliferative and invasive activities. Consequently, PYGB is considered a prognostic marker and a potential therapeutic target in oncology. Inhibition of PYGB has been shown to suppress tumor cell proliferation, migration, and invasion, and can induce apoptosis.

Quantitative Data Summary

This section summarizes key quantitative data related to PYGB.

Table 1: PYGB Expression and Prognostic Value in Cancers

| Cancer Type | Expression Status | Association with Prognosis | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Upregulated | High expression correlates with poor prognosis | |

| Lung Adenocarcinoma (LUAD) | Upregulated | High expression correlates with poorer outcomes | |

| Lung Squamous Cell Carcinoma (LUSC) | Upregulated | High expression correlates with poorer outcomes | |

| Pancreatic Cancer (PC) | Upregulated | High expression associated with unfavorable survival | |

| Ovarian Cancer | Upregulated | High expression correlates with poor prognosis | |

| Gastric Cancer | Upregulated | Associated with tumor progression |

| Prostate Cancer | Upregulated | Associated with disease progression | |

Table 2: Known PYGB Inhibitors

| Inhibitor | Type | Mechanism | Application/Context | Reference |

|---|---|---|---|---|

| CP-91149 | Allosteric Inhibitor | N/A | Used in vitro to inhibit HCC cell proliferation | N/A |

| Carvedilol | Pharmacologic Inhibitor | Binds to PYGB, identified via virtual screening | Attenuates cholangiocarcinoma progression in vitro/in vivo | |

| Compound 1 (indole-2-carboxamide derivative) | Novel Inhibitor | IC50 of 90.27 nM | Potential therapeutic for brain ischemia | N/A |

| BAY-876 | Selective Inhibitor | Binds to PYGB, reducing glycogen-to-glucose conversion | Research tool | N/A |

Experimental Methodologies

Studying PYGB function and regulation requires a combination of biochemical, molecular, and cell-based assays.

PYGB Expression Analysis

Objective: To quantify PYGB mRNA or protein levels in cells or tissues.

-

Western Blotting:

-

Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein lysate on an 8-10% SDS-PAGE gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate overnight at 4°C with a validated primary antibody against PYGB (e.g., rabbit anti-PYGB, 1:1000 dilution).

-

Secondary Antibody Incubation: Wash membrane and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000).

-

Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.

-

-

Quantitative RT-PCR (qRT-PCR):

-

RNA Extraction: Isolate total RNA from samples using TRIzol reagent or a column-based kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

PCR Amplification: Perform real-time PCR using SYBR Green master mix and PYGB-specific primers.

-

Analysis: Calculate relative mRNA expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

-

PYGB Enzyme Activity Assay

Objective: To measure the catalytic activity of PYGB.

-

Colorimetric Assay:

-

Principle: This assay measures the production of glucose-1-phosphate (G1P). The G1P is converted to glucose-6-phosphate (G6P), which is then oxidized by G6P dehydrogenase to produce NADH. The NADH reduces a colorimetric probe, and the resulting color change (measured by absorbance) is proportional to PYGB activity.

-

Sample Preparation: Prepare fresh cell or tissue homogenates in assay buffer on ice.

-

Reaction Setup: Add sample lysate to a 96-well plate. Add reaction mix containing glycogen, phosphate, and the detection reagents.

-

Measurement: Incubate at the desired temperature (e.g., 37°C) and measure absorbance at the appropriate wavelength (e.g., ~450 nm) every 2-3 minutes for 30-60 minutes.

-

Calculation: Calculate the activity based on the rate of change in absorbance, using a standard curve generated with NADH.

-

Gene Silencing using siRNA

Objective: To study the functional consequences of reduced PYGB expression.

Caption: Workflow for PYGB knockdown and functional analysis.

Conclusion

PYGB is a central enzyme in cellular bioenergetics with a sophisticated, multi-faceted regulatory system. Its function extends beyond basal energy supply, playing a critical role in the cellular response to stress and in the pathology of major human diseases, including cancer and ischemic injury. The continued elucidation of its regulatory pathways and downstream effects will be crucial for validating PYGB as a diagnostic biomarker and a viable target for novel therapeutic strategies. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in this promising area of research and development.

The Pivotal Role of Brain Glycogen Phosphorylase (PYGB) in Cerebral Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brain glycogen, once considered a mere emergency fuel reserve, is now recognized as a critical player in a multitude of cerebral functions, including learning, memory consolidation, and neuroprotection. At the heart of its utilization is the brain-specific isozyme of glycogen phosphorylase, PYGB. This technical guide provides an in-depth exploration of the multifaceted role of PYGB in brain metabolism. It synthesizes current knowledge on its function, regulation, and involvement in neurological disorders. Detailed experimental protocols for studying PYGB, quantitative data on its activity and expression, and visualizations of its regulatory pathways are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction: PYGB as the Gatekeeper of Brain Glycogenolysis

Glycogen phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[1][2] In humans, three major isoforms of GP have been identified, each with distinct structural and regulatory properties tailored to the metabolic needs of the tissues in which they are predominantly expressed: the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms.[1][3]

PYGB, also known as glycogen phosphorylase B (GPBB), is encoded by the PYGB gene on chromosome 20.[1][3] While primarily found in the brain, PYGB is also expressed in cardiomyocytes and at lower levels in other tissues.[3] Within the brain, PYGB is predominantly localized in astrocytes, the glial cells responsible for the majority of brain glycogen storage, although it is also present in some neurons.[4][5] As the key enzyme mobilizing these glycogen stores, PYGB plays a crucial role in providing an emergency source of glucose during periods of high energy demand or metabolic stress, such as hypoglycemia, hypoxia, and ischemia.[2][3]

Quantitative Data on PYGB and Glycogen Metabolism

Precise quantification of PYGB and its activity is essential for understanding its contribution to brain metabolism in health and disease. The following tables summarize available quantitative data.

| Parameter | Organism/Model | Brain Region | Value | Reference |

| PYGB Protein Expression | ||||

| Relative PYGB protein level (vs. control) | Mouse (Chronic Social Defeat Stress) | Medial Prefrontal Cortex | Decreased | [6] |

| Relative phosphorylated-PYGB level (vs. control) | Mouse (Chronic Social Defeat Stress) | Medial Prefrontal Cortex | Decreased | [6] |

| Glycogen Phosphorylase Activity | ||||

| Basal GP Activity | Rainbow Trout | Brain | ~25 mU/mg protein | [7] |

| GP Activity post-Serotonin | Rainbow Trout | Brain | ~35 mU/mg protein | [7] |

| Relative GP Activity (vs. control) | Mouse (Chronic Social Defeat Stress) | Medial Prefrontal Cortex | Decreased | [6] |

| Brain Glycogen Content | ||||

| Glycogen Concentration | Human | Occipital Lobe | ~3.5 µmol/g | [8] |

| Glycogen Concentration | Rat | Whole Brain | 3.3 ± 0.8 µmol/g | [9] |

Regulatory Mechanisms of PYGB Activity

The activity of PYGB is tightly controlled by both allosteric regulation and covalent modification, allowing for a rapid response to the brain's fluctuating energy demands.

Allosteric Regulation

PYGB activity is modulated by the binding of several key metabolites that signal the cell's energy state:

-

Activation by AMP: Adenosine monophosphate (AMP) is a sensitive indicator of low energy status. AMP binds to an allosteric site on PYGB, inducing a conformational change that increases its catalytic activity.[2][8] This provides a rapid mechanism to mobilize glycogen stores when ATP levels are depleted.

-

Inhibition by ATP, ADP, and Glucose-6-Phosphate: Conversely, high levels of ATP, ADP, and glucose-6-phosphate signify an energy-replete state and allosterically inhibit PYGB, preventing unnecessary glycogen breakdown.[3]

Covalent Modification: Phosphorylation

PYGB can be converted from a less active form (GPb) to a more active form (GPa) through phosphorylation at a specific serine residue (Ser14).[2] This process is part of a well-defined signaling cascade:

-

Initiation by Hormones and Neurotransmitters: Signals such as norepinephrine and vasoactive intestinal peptide can initiate the cascade.

-

cAMP and PKA Activation: These signals lead to the production of cyclic AMP (cAMP), which activates Protein Kinase A (PKA).[10]

-

Phosphorylase Kinase (PhK) Activation: PKA then phosphorylates and activates Phosphorylase Kinase (PhK). PhK is also allosterically activated by Ca2+, integrating calcium signaling with the phosphorylation cascade.[8][10]

-

PYGB Phosphorylation: Activated PhK catalyzes the phosphorylation of PYGB, leading to its activation and the stimulation of glycogenolysis.[10]

Regulation by AMPK and Calcium

-

AMP-activated Protein Kinase (AMPK): As a master sensor of cellular energy status, AMPK is activated under conditions of metabolic stress (e.g., increased AMP/ATP ratio).[11][12] Activated AMPK can contribute to the phosphorylation and activation of PYGB, although the directness of this interaction in the brain is still under investigation.

-

Calcium (Ca2+): As mentioned, Ca2+ is a critical allosteric activator of PhK.[8] Increases in intracellular Ca2+, which occur during neuronal activity, can therefore lead to the activation of PYGB and the mobilization of glycogen to support synaptic function.[13]

Signaling and Regulatory Pathways of PYGB

To visually represent the complex regulation of PYGB, the following diagrams were generated using the DOT language.

The Role of PYGB in Neurological Health and Disease

The tight regulation of PYGB underscores its importance in maintaining brain homeostasis. Dysregulation of PYGB activity and glycogen metabolism is increasingly implicated in various neurological and psychiatric conditions.

-

Neuroprotection in Ischemia and Hypoglycemia: During ischemic or hypoglycemic events, PYGB-mediated glycogenolysis provides a critical source of glucose to sustain neuronal function and viability.[2]

-

Depression: Studies in animal models of depression have shown that stress can lead to an increase in brain glycogen content, associated with a decrease in PYGB expression and activity in the medial prefrontal cortex.[6][14] Overexpression of PYGB in this region has been shown to reduce susceptibility to depression-like behaviors, suggesting that impaired glycogenolysis may contribute to the pathophysiology of depression.[6]

-

Stroke: Following an ischemic stroke, the dynamics of glycogen metabolism are complex. While glycogenolysis is initially protective, excessive glycogen breakdown during reperfusion may also contribute to brain damage.[1] The PKA-PhK-GP cascade is significantly involved in the reprogramming of glycogenolysis after a stroke.[1]

-

Glioblastoma: In glioblastoma multiforme, the most aggressive primary brain tumor, PYGB has been identified as a potential therapeutic target.[15] Its inhibition has been shown to interfere with tumor cell growth.[15]

Experimental Protocols for Studying PYGB

This section provides detailed methodologies for key experiments used to investigate the function and regulation of PYGB in the brain.

Glycogen Phosphorylase Activity Assay

This protocol is adapted from commercially available colorimetric and fluorometric assay kits.[16][17]

Principle: The assay measures the amount of glucose-1-phosphate (G1P) produced from glycogen by PYGB. The G1P is then used in a series of enzymatic reactions to generate a detectable colorimetric or fluorescent signal.

Materials:

-

Brain tissue homogenate or cell lysate

-

Assay Buffer

-

Glycogen (substrate)

-

Enzyme Mix (containing enzymes to convert G1P to the final product)

-

Developer (containing the probe)

-

G1P Standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize ~50 mg of brain tissue or 1-2 x 106 cells in 200 µL of ice-cold Assay Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Standard Curve Preparation:

-

Prepare a series of G1P standards by diluting the stock solution in Assay Buffer to concentrations ranging from 0 to 10 nmol/well.

-

-

Reaction Setup:

-

Add 2-50 µL of sample lysate to designated wells. Adjust the volume to 50 µL with Assay Buffer.

-

For each sample, prepare a parallel background control well that will not receive the glycogen substrate.

-

Prepare a reaction mix containing Assay Buffer, Enzyme Mix, and Developer.

-

Prepare a background reaction mix containing all components except the glycogen substrate.

-

-

Assay:

-

Add 50 µL of the reaction mix to the standard and sample wells.

-

Add 50 µL of the background reaction mix to the background control wells.

-

Incubate the plate at 30°C or 37°C, protected from light.

-

Measure the absorbance (e.g., 450 nm for colorimetric) or fluorescence (e.g., Ex/Em = 538/587 nm for fluorometric) in kinetic mode for 30-60 minutes.

-

-

Calculation:

-

Subtract the background reading from the sample reading.

-

Calculate the G1P concentration in the samples using the standard curve.

-

Express the enzyme activity as nmol/min/mg of protein (U/mg).

-

Western Blot for PYGB

This protocol provides a general framework for detecting PYGB protein levels in brain lysates.

Principle: Proteins in a brain lysate are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for PYGB.

Materials:

-

Brain tissue lysate (prepared as in 6.1)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-PYGB

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Mix brain lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary anti-PYGB antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunohistochemistry (IHC) for PYGB

This protocol outlines the steps for localizing PYGB protein in brain tissue sections.[18][19][20][21][22]

Principle: An antibody against PYGB is used to detect the protein in its native location within fixed brain tissue sections. The antibody binding is then visualized using a fluorescent or chromogenic detection system.

Materials:

-

Paraffin-embedded or frozen brain sections on slides

-

Deparaffinization and rehydration solutions (for paraffin sections)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 10% normal goat serum in PBST)

-

Primary antibody: anti-PYGB

-

Biotinylated secondary antibody and avidin-biotin-peroxidase complex (for chromogenic detection) or fluorescently labeled secondary antibody

-

DAB substrate (for chromogenic detection)

-

Counterstain (e.g., hematoxylin or DAPI)

-

Mounting medium

-

Microscope

Procedure:

-

Tissue Preparation:

-

Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer in a steamer or water bath at 95-100°C for 20-30 minutes.

-

-

Blocking:

-

Incubate sections with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-PYGB antibody overnight at 4°C.

-

-

Washing:

-

Wash sections three times with PBST.

-

-

Secondary Antibody Incubation:

-

Incubate sections with the appropriate secondary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

For chromogenic detection, incubate with ABC reagent followed by DAB substrate.

-

For fluorescent detection, proceed directly to counterstaining.

-

-

Counterstaining:

-

Stain with hematoxylin (for chromogenic) or DAPI (for fluorescent) to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate sections (for chromogenic) and mount with a coverslip using mounting medium.

-

-

Imaging:

-

Visualize and capture images using a light or fluorescence microscope.

-

Future Directions and Therapeutic Implications

The growing understanding of PYGB's role in brain metabolism has opened new avenues for therapeutic intervention in a range of neurological disorders.

-

Targeting PYGB in Stroke and Neurodegeneration: The development of specific inhibitors or activators of PYGB could offer novel strategies to modulate glycogen metabolism in the context of ischemic injury and neurodegenerative diseases.

-

PYGB as a Biomarker: Given its altered expression and activity in conditions like depression and glioblastoma, PYGB may serve as a valuable biomarker for diagnosis, prognosis, and monitoring treatment response.

-

Investigating Isoform-Specific Functions: Further research is needed to fully elucidate the distinct roles of PYGB and PYGM in astrocytes and their differential regulation, which could lead to more targeted therapeutic approaches.

References

- 1. Glycogenolysis Is Crucial for Astrocytic Glycogen Accumulation and Brain Damage after Reperfusion in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Brain Glycogen Metabolism: THE STRUCTURE OF HUMAN BRAIN GLYCOGEN PHOSPHORYLASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PYGB - Wikipedia [en.wikipedia.org]

- 4. scilit.com [scilit.com]

- 5. Glycogen in Astrocytes and Neurons: Physiological and Pathological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain-Type Glycogen Phosphorylase Is Crucial for Astrocytic Glycogen Accumulation in Chronic Social Defeat Stress-Induced Depression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Astrocytic glycogen metabolism in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PYGB protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. Regulatory mechanisms for glycogenolysis and K+ uptake in brain astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Brain-Type Glycogen Phosphorylase Is Crucial for Astrocytic Glycogen Accumulation in Chronic Social Defeat Stress-Induced Depression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Proteomic Platform Unveils the Brain Glycogen Phosphorylase as a Potential Therapeutic Target for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. abcam.com [abcam.com]

- 18. Immunohistochemistry (IHC) protocol [hellobio.com]

- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 20. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 22. Brain processing, slicing and immunohistochemistry protocol [protocols.io]

An In-depth Technical Guide to the Structure and Isoforms of Brain Glycogen Phosphorylase (PYGB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen phosphorylase, brain form (PYGB), also known as GPBB, is a key enzyme in glycogen metabolism, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. This process is vital for providing a rapid supply of glucose for energy, particularly in the brain under conditions of stress, such as hypoxia and ischemia.[1][2][3] PYGB belongs to a family of three glycogen phosphorylase isoforms, which also includes the liver (PYGL) and muscle (PYGM) forms, each with distinct tissue distributions and regulatory mechanisms.[2] Dysregulation of PYGB has been implicated in various pathologies, including cancer and cardiovascular diseases, making it a protein of significant interest for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the structure, isoforms, and regulation of PYGB, along with detailed experimental protocols for its study.

PYGB Protein Structure

The human PYGB protein is a homodimer, with each subunit comprising 843 amino acids and having a molecular mass of approximately 96.7 kDa.[4][5] Under certain conditions, these dimers can further associate to form a homotetramer, which is the enzymatically active form.[5] The crystal structure of human brain glycogen phosphorylase has been resolved, providing detailed insights into its architecture and active sites.

Key Structural Features of Human PYGB:

| Feature | Description | Reference |

| Quaternary Structure | Homodimer, which can associate into a homotetramer. | [5] |

| Amino Acid Length | 843 amino acids. | [4] |

| Molecular Mass | 96,696 Da. | [5] |

| Cofactor | Pyridoxal 5'-phosphate is required for its catalytic activity. | [5] |

| Allosteric Sites | Contains binding sites for allosteric regulators such as AMP, ATP, ADP, and glucose-6-phosphate. | [5] |

| Phosphorylation Site | Phosphorylation at Serine-15 converts the less active phosphorylase b to the more active phosphorylase a. | [4] |

PYGB Isoforms

There are three main isoforms of glycogen phosphorylase in humans, each encoded by a different gene and exhibiting tissue-specific expression patterns and regulatory properties.

Comparison of Human Glycogen Phosphorylase Isoforms:

| Feature | PYGB (Brain) | PYGM (Muscle) | PYGL (Liver) |

| Gene Name | PYGB | PYGM | PYGL |

| Chromosomal Location | 20p11.21 | 11q13 | 14q21-q22 |

| Amino Acid Length | 843 | 842 | 847 |

| Sequence Identity to PYGB | 100% | 83% | 80% |

| Primary Tissue Expression | Brain, heart, fetal tissues | Skeletal muscle | Liver |

| Primary Function | Provides energy during stress (e.g., hypoxia). | Provides energy for muscle contraction. | Maintains blood glucose homeostasis. |

| Allosteric Activator | AMP | AMP | - |

| Allosteric Inhibitors | ATP, ADP, Glucose-6-Phosphate | ATP, Glucose-6-Phosphate | Glucose |

Data compiled from multiple sources.[2][5][6]

Regulation of PYGB Activity

The activity of PYGB is tightly regulated by both allosteric mechanisms and covalent modification through phosphorylation, allowing for rapid responses to the energetic needs of the cell.

Allosteric Regulation

PYGB is allosterically activated by adenosine monophosphate (AMP), which signals a low energy state within the cell.[5] Conversely, it is inhibited by adenosine triphosphate (ATP), adenosine diphosphate (ADP), and glucose-6-phosphate, which indicate an energy-replete state.[5]

Covalent Modification: Phosphorylation

PYGB exists in two forms: a less active, dephosphorylated form (phosphorylase b) and a highly active, phosphorylated form (phosphorylase a). The conversion from phosphorylase b to phosphorylase a is catalyzed by phosphorylase kinase, which phosphorylates a specific serine residue (Ser-15) on PYGB.[4] This phosphorylation event is a key step in the signaling cascade that initiates glycogenolysis.

Signaling Pathways Involving PYGB

PYGB is implicated in several signaling pathways that are crucial for cell metabolism, proliferation, and survival.

Glycogenolysis Pathway

PYGB is the central enzyme in the glycogenolysis pathway. Its activation by phosphorylase kinase leads to the phosphorolytic cleavage of α-1,4-glycosidic bonds in glycogen, releasing glucose-1-phosphate. This is the rate-limiting step in the breakdown of glycogen.

Wnt/β-catenin Signaling Pathway

Recent studies have shown that PYGB can regulate the Wnt/β-catenin signaling pathway, which is known to be involved in cell proliferation, migration, and invasion, particularly in the context of cancer.[5][7] Elevated PYGB expression has been shown to promote the activation of this pathway.[7]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. There is evidence suggesting a link between PYGB and the activation of this pathway, particularly in cancer cells, where it can contribute to tumor progression.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PYGB.

Expression and Purification of Recombinant Human PYGB in E. coli

Protocol Details:

-

Cloning: The full-length human PYGB cDNA is cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for affinity purification.

-

Transformation and Expression: The expression vector is transformed into a competent E. coli strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-18°C) overnight to enhance protein solubility.

-

Cell Lysis and Lysate Clarification: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged PYGB protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Size-Exclusion Chromatography: The eluted fractions containing PYGB are pooled and further purified by size-exclusion chromatography (gel filtration) to remove any remaining contaminants and protein aggregates. The purity of the final protein preparation is assessed by SDS-PAGE and Coomassie blue staining.

Western Blot Analysis of Phosphorylated PYGB (Ser-15)

Protocol Details:

-

Sample Preparation: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of PYGB. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated PYGB at Serine-15, diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. The membrane can be stripped and re-probed with an antibody against total PYGB to normalize for protein loading.[8][9]

Mass Spectrometry for PYGB Isoform Identification

Protocol Details:

-

Protein Extraction and Digestion: Proteins are extracted from tissues or cells, and the protein mixture is digested with trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptides.

-

Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database containing the sequences of all three glycogen phosphorylase isoforms (PYGB, PYGM, and PYGL). The identification of unique peptides that are specific to each isoform allows for their unambiguous identification and relative quantification.

Conclusion

PYGB is a critical enzyme in cellular energy metabolism with distinct structural and regulatory features compared to its muscle and liver isoforms. Its involvement in various signaling pathways and its dysregulation in disease highlight its importance as a potential therapeutic target. The experimental protocols provided in this guide offer a framework for researchers to investigate the structure, function, and regulation of PYGB in greater detail. Further research into the specific roles of PYGB in different physiological and pathological contexts will be crucial for the development of novel therapeutic strategies.

References

- 1. Kinetic properties of glycogen synthase and phosphorylase and structural aspects of glycogen in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 4. Brain-Type Glycogen Phosphorylase (PYGB) in the Pathologies of Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PYGB Promoted Tumor Progression by Regulating Wnt/β-Catenin Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Tissue-Specific Expression Landscape of Glycogen Phosphorylase B (PYGB): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the expression of Glycogen Phosphorylase B (PYGB) across various human tissues. Designed for researchers, scientists, and drug development professionals, this document delves into quantitative expression data, detailed experimental methodologies for PYGB analysis, and the signaling pathways in which this enzyme plays a crucial role.

Introduction: PYGB at the Crossroads of Metabolism and Disease

Glycogen Phosphorylase B (PYGB) is a key enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] This process is vital for providing a readily available energy source for cellular processes. PYGB is one of three major glycogen phosphorylase isoforms, which also include a liver (PYGL) and a muscle (PYGM) type, each with distinct tissue distributions and regulatory mechanisms.[1] While predominantly found in the brain, PYGB is also expressed in other tissues, where its dysregulation has been implicated in various pathologies, including cancer.[2] Understanding the tissue-specific expression and regulation of PYGB is therefore critical for elucidating its physiological functions and its potential as a therapeutic target.

Quantitative Expression Analysis of PYGB

The expression of PYGB varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from major transcriptomic and proteomic databases.

mRNA Expression Levels

The Human Protein Atlas provides a consensus dataset of normalized mRNA expression (nTPM) from the Human Protein Atlas (HPA) RNA-seq data and the Genotype-Tissue Expression (GTEx) project.[3] This combined dataset offers a comprehensive view of PYGB transcript abundance across a wide range of tissues.

Table 1: Consensus mRNA Expression of PYGB in Human Tissues

| Tissue | nTPM (Normalized Transcripts Per Million) |

| Brain (Cerebral Cortex) | 150.3 |

| Heart Muscle | 85.6 |

| Skeletal Muscle | 45.2 |

| Liver | 12.8 |

| Lung | 25.7 |

| Kidney | 18.9 |

| Adipose Tissue | 15.4 |

| Colon | 11.2 |

| Spleen | 9.8 |

| Testis | 8.5 |

| Pancreas | 7.1 |

| Ovary | 6.3 |

| Skin | 5.9 |

| Stomach | 14.6 |

| Prostate | 10.1 |

Data sourced from the Human Protein Atlas consensus dataset.[3]

Protein Expression Levels

Proteomic analyses provide insights into the abundance of the functional PYGB protein in various tissues. ProteomicsDB offers a repository of mass spectrometry-based protein expression data.

Table 2: Protein Expression of PYGB in Human Tissues from ProteomicsDB

| Tissue | Relative Abundance (iBAQ) |

| Brain | High |

| Heart | Medium |

| Muscle | Medium |

| Liver | Low |

| Kidney | Low |

| Lung | Low |

| Pancreas | Low |

| Spleen | Low |

Data interpretation from ProteomicsDB.[4] Note: Direct quantitative comparison across different proteomic studies can be challenging due to variations in experimental design and data analysis.

Experimental Protocols for PYGB Analysis

Accurate quantification and localization of PYGB in tissues are paramount for research and clinical applications. This section provides detailed protocols for the most common techniques used to study PYGB expression.

Western Blotting for PYGB Protein Quantification

Western blotting is a widely used technique to detect and quantify PYGB protein levels in tissue or cell lysates.

Protocol:

-

Sample Preparation:

-

Homogenize fresh or frozen tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for PYGB overnight at 4°C. Recommended antibodies and dilutions include:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

-

Immunohistochemistry (IHC) for PYGB Localization

IHC allows for the visualization of PYGB protein expression within the context of tissue architecture.

Protocol:

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[5]

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with a primary antibody against PYGB. Recommended antibodies and dilutions include:

-

Rabbit Polyclonal anti-PYGB (Proteintech, 12075-1-AP) at a dilution of 1:800.[5]

-

Rabbit Polyclonal anti-GPBB (ab154969, Abcam).

-

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

-

Visualization and Counterstaining:

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain the sections with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Quantitative PCR (qPCR) for PYGB mRNA Quantification

qPCR is a sensitive method for quantifying PYGB mRNA levels.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissue samples using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and PYGB-specific primers. Validated primer sequences can be obtained from databases such as qPrimerDB.[7][8]

-

Example Mouse Pygb primers: Forward and Reverse primers can be sourced from commercial vendors like OriGene (MP201397).[9]

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Thermal Cycling and Data Analysis:

-

Perform the qPCR on a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]

-

Analyze the data using the ΔΔCt method to determine the relative fold change in PYGB expression.

-

Signaling Pathways and Logical Relationships

PYGB is involved in several critical signaling pathways that regulate cellular energy metabolism and have been implicated in disease progression, particularly in cancer.

Glycogenolysis Pathway

PYGB is the rate-limiting enzyme in glycogenolysis, the metabolic pathway for the breakdown of glycogen to glucose-1-phosphate.[11] This process is crucial for providing a rapid source of glucose for energy production, especially in tissues with high energy demands like the brain and muscle.[11]

Regulation of PYGB Activity

PYGB activity is tightly regulated by both allosteric mechanisms and covalent modification through phosphorylation. Hormonal signals, such as glucagon and epinephrine, can trigger a signaling cascade that leads to the phosphorylation and activation of PYGB.

PYGB in Cancer-Related Signaling Pathways

In several types of cancer, PYGB expression is upregulated and has been shown to promote tumor progression through its involvement in key signaling pathways.[12]

Overexpression of PYGB can activate the PI3K/Akt signaling pathway, a central regulator of cell proliferation, survival, and metabolism.[12] This activation can contribute to the malignant phenotype of cancer cells.[13]

PYGB has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and is frequently dysregulated in cancer.[2] PYGB can influence the levels of key components of this pathway, such as β-catenin, TCF-4, and c-Myc.[2]

Conclusion

This technical guide provides a foundational understanding of the expression and function of PYGB across various human tissues. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers investigating the multifaceted roles of PYGB in both normal physiology and disease. Further research into the tissue-specific regulation and downstream effectors of PYGB will be crucial for the development of novel therapeutic strategies targeting this important metabolic enzyme.

References

- 1. PYGB - Wikipedia [en.wikipedia.org]

- 2. Brain-Type Glycogen Phosphorylase (PYGB) in the Pathologies of Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue expression of PYGB - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. Proteomics DB [proteomicsdb.org]

- 5. PYGB antibody (12075-1-AP) | Proteintech [ptglab.com]

- 6. PYGB (E3W5W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. qPrimerDB - a resource for real-time quantitative PCR primers [qprimerdb.biodb.org]

- 8. qPrimerDB 2.0: an updated comprehensive gene-specific qPCR primer database for 1172 organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

- 10. Hepatic glycogenolysis is determined by maternal high-calorie diet via methylation of Pygl and it is modified by oteocalcin administration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycogenolysis - Wikipedia [en.wikipedia.org]

- 12. Glycogen phosphorylase B promotes cell proliferation and migration through PI3K/AKT pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

PYGB: A Potential Biomarker in Oncology - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-type glycogen phosphorylase (PYGB), a key enzyme in glycogen metabolism, is emerging as a significant player in the field of oncology.[1][2] Predominantly involved in the catabolism of glycogen to glucose-1-phosphate, PYGB provides an essential energy source for cellular processes.[1][2] Growing evidence indicates that PYGB is aberrantly expressed in a multitude of cancers and plays a crucial role in tumor progression, metabolic reprogramming, and resistance to therapy.[1][3][4] This technical guide provides a comprehensive overview of PYGB's potential as a biomarker in oncology, detailing its expression across various cancers, its prognostic significance, associated signaling pathways, and methodologies for its detection and quantification.

PYGB Expression and Prognostic Significance in Various Cancers

PYGB has been found to be upregulated in a wide range of malignant tumors, and its elevated expression often correlates with poor patient prognosis.

Quantitative Data on PYGB Expression and Prognosis

| Cancer Type | PYGB Expression Status | Correlation with Prognosis | Hazard Ratio (HR) | Reference |

| Lung Cancer (LC) | Significantly elevated in tumor tissues compared to normal tissues.[3] Higher expression in Lung Adenocarcinoma (LUAD) than in Lung Squamous Cell Carcinoma (LUSC).[3] | High expression is associated with poorer outcomes.[3] | - | [3] |

| Pancreatic Cancer (PC) | Highly expressed in PC tissues.[5][6][7][8] | High expression is correlated with poor prognosis and advanced pathological features.[5][6][7][8] | - | [5][6][7][8] |

| Hepatocellular Carcinoma (HCC) | Significantly higher mRNA expression in tumor tissues compared to normal tissues.[9] | High expression predicts poor prognosis.[9] | 1.801 (95% CI: 1.266-2.562) | [9] |

| Ovarian Cancer | Highly expressed. | Positively correlated with a poor prognosis.[2] | - | [2] |

| Gastric Cancer (GC) | Significantly elevated in human GC tissues.[10] | Positively correlated with tumor size, lymph node invasion, and TNM stage.[10] | - | [10] |

| Prostate Cancer | Significantly enhanced expression in prostate cancer tissues.[1][2] | Correlated with the degree of malignancy and TNM stage.[1][2] | - | [1][2] |

| Breast Cancer | Upregulated, particularly in hypoxic conditions.[11] | Promotes metastatic phenotypes.[11] | - | [11] |

| Osteosarcoma | Higher expression in osteosarcoma tissues and cell lines.[1][2] | - | - | [1][2] |

| Colorectal Cancer | Commonly expressed in colorectal cancer tissues.[2] | - | - | [2] |

| Cholangiocarcinoma (CCA) | Markedly upregulated in CCA tissues.[4] | Serves as an independent prognostic indicator.[4] | - | [4] |

Signaling Pathways Involving PYGB in Cancer

PYGB's role in promoting cancer progression is mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.

PYGB-Modulated Signaling Pathways

Overexpression of PYGB has been shown to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, migration, invasion, and apoptosis.[3] In gastric cancer, PYGB has been found to regulate the Wnt/β-catenin pathway, thereby influencing cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[10] Furthermore, in pancreatic cancer, PYGB is associated with the MAPK/ERK signaling pathway, promoting tumor progression.[5][6]

Experimental Protocols for PYGB Detection and Quantification

Accurate and reproducible methods for detecting and quantifying PYGB are essential for its validation as a clinical biomarker. The following are detailed protocols for common laboratory techniques.

Immunohistochemistry (IHC)

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum (e.g., 5% normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody against PYGB (e.g., rabbit polyclonal or mouse monoclonal) at an optimized dilution (e.g., 1:100 to 1:500) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

-

Analysis: Evaluate the staining intensity and percentage of positive cells under a microscope. PYGB protein is predominantly localized in the cytoplasm.[3]

Western Blotting

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PYGB (e.g., at a 1:1000 dilution) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Analysis: Capture the image and perform densitometric analysis to quantify the protein levels, normalizing to a loading control such as GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable method like TRIzol reagent or a commercial kit.

-

RNA Quantification and Quality Assessment: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and dNTPs.

-

Quantitative PCR: Perform qPCR using a real-time PCR system with a SYBR Green or TaqMan-based assay. Use primers specific for the PYGB gene. A typical reaction mixture includes cDNA template, forward and reverse primers, and a qPCR master mix.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data and calculate the relative expression of PYGB mRNA using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

Conclusion and Future Directions

The accumulating evidence strongly supports the role of PYGB as a promising biomarker in oncology. Its upregulation across a spectrum of cancers and its association with poor clinical outcomes highlight its potential for diagnosis, prognosis, and as a therapeutic target. The detailed protocols provided in this guide offer a standardized approach for researchers to investigate PYGB in various cancer contexts.

Future research should focus on:

-

Large-scale clinical validation: Validating the prognostic and predictive value of PYGB in large, multi-center patient cohorts.

-

Development of specific inhibitors: Designing and testing small molecule inhibitors that specifically target the enzymatic activity of PYGB.

-

Investigation of resistance mechanisms: Understanding how PYGB contributes to therapeutic resistance to develop combination therapies.

-

Exploring its role in the tumor microenvironment: Elucidating the interactions of PYGB with immune cells and other components of the tumor microenvironment.[3]

By addressing these key areas, the full potential of PYGB as a transformative biomarker and therapeutic target in oncology can be realized, ultimately leading to improved patient outcomes.

References

- 1. Brain-Type Glycogen Phosphorylase (PYGB) in the Pathologies of Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aberrant expression of PYGB as a potential therapeutic target and its associations with immune cell infiltration in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Unveiling the role of PYGB in pancreatic cancer: a novel diagnostic biomarker and gene therapy target | springermedizin.de [springermedizin.de]

- 6. Unveiling the role of PYGB in pancreatic cancer: a novel diagnostic biomarker and gene therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the role of PYGB in pancreatic cancer: a novel diagnostic biomarker and gene therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. PYGB Promoted Tumor Progression by Regulating Wnt/β-Catenin Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Breast cancers utilize hypoxic glycogen stores via PYGB, the brain isoform of glycogen phosphorylase, to promote metastatic phenotypes | PLOS One [journals.plos.org]

Allosteric Regulation of Glycogen Phosphorylase B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen phosphorylase b (GPb) is a crucial enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. Its activity is finely tuned by a complex interplay of allosteric effectors that signal the energy state of the cell. This technical guide provides an in-depth exploration of the allosteric regulation of GPb, focusing on its key activators and inhibitors. We present quantitative data on these effectors, detailed experimental protocols for assessing GPb activity, and visual representations of the regulatory signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Glycogen Phosphorylase b and Allosteric Regulation

Glycogen phosphorylase exists in two interconvertible forms: the generally active, phosphorylated form, phosphorylase a, and the generally inactive, dephosphorylated form, phosphorylase b (GPb).[1] The activity of GPb is highly dependent on the cellular energy status and is primarily regulated by allosteric mechanisms.[1] Allosteric regulation involves the binding of effector molecules to sites on the enzyme distinct from the active site, inducing conformational changes that either enhance or inhibit its catalytic activity.

GPb exists in an equilibrium between two conformational states: the inactive T (tense) state and the active R (relaxed) state.[1] Allosteric activators shift this equilibrium towards the R state, while allosteric inhibitors favor the T state. This dynamic regulation allows for rapid control of glycogenolysis in response to metabolic needs.

Allosteric Effectors of Glycogen Phosphorylase b

The primary allosteric effectors of GPb are adenosine monophosphate (AMP), adenosine triphosphate (ATP), and glucose-6-phosphate (G6P). Caffeine is also a known allosteric inhibitor.

Allosteric Activation by AMP

In muscle cells, a key indicator of low energy status is an increased concentration of AMP. AMP acts as a potent allosteric activator of GPb.[1] The binding of AMP to an allosteric site on GPb promotes a conformational change from the inactive T state to the active R state, thereby stimulating glycogen breakdown to produce glucose for energy.[1]

Allosteric Inhibition by ATP and Glucose-6-Phosphate

Conversely, high levels of ATP and G6P signal an energy-rich state. ATP competes with AMP for binding to the allosteric site, and when ATP is abundant, it displaces AMP, shifting the equilibrium back to the inactive T state.[1] G6P, the product of the first step of glycolysis, also acts as an allosteric inhibitor, binding to a separate site and stabilizing the T state.[1] This feedback inhibition prevents excessive glycogenolysis when glucose is plentiful.

Allosteric Inhibition by Caffeine

Caffeine, a methylxanthine, is known to be an allosteric inhibitor of glycogen phosphorylase. It binds to a purine nucleoside inhibitor site, which is distinct from the catalytic and AMP allosteric sites, and stabilizes the inactive T-state conformation of the enzyme.

Quantitative Data on Allosteric Regulation

The following table summarizes the key quantitative parameters for the allosteric regulation of glycogen phosphorylase b.

| Effector | Type | Enzyme Source | Ka / Ki | Conditions | Reference |

| AMP | Activator | Rabbit Muscle | ~2 µM (Ka) | pH 6.8 | |

| ATP | Inhibitor | Rabbit Muscle | ~2.5 mM (Ki) | pH 6.8 | |

| Glucose-6-Phosphate | Inhibitor | Rabbit Muscle | ~0.2 mM (Ki) | pH 6.8 | |

| Caffeine | Inhibitor | Rabbit Muscle | ~0.4 mM (Ki) | pH 7.2 |

Signaling Pathways in Allosteric Regulation

The allosteric regulation of GPb is intricately linked to cellular signaling pathways that respond to hormonal and metabolic cues.

Hormonal Regulation via Phosphorylation

Hormones like adrenaline (in muscle) and glucagon (in liver) trigger a signaling cascade that leads to the phosphorylation of GPb to the more active phosphorylase a. This process is initiated by the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[1] PKA then phosphorylates and activates phosphorylase kinase, which in turn phosphorylates GPb.[1]

References

An In-depth Technical Guide to the Protein-Protein Interactions of Glycogen Phosphorylase B (PYGB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known protein-protein interactions of Glycogen Phosphorylase B (PYGB), a key enzyme in glycogen metabolism. This document details its interacting partners, the functional significance of these interactions, and their roles in critical signaling pathways. The guide also includes detailed experimental protocols for studying these interactions and visual representations of the underlying molecular mechanisms.

Introduction to PYGB

Glycogen Phosphorylase, Brain form (PYGB), is one of the three major isoforms of glycogen phosphorylase, playing a crucial role in catalyzing the rate-limiting step of glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] While predominantly found in the brain, PYGB is also expressed in other tissues, including the heart and various cancer cells.[1][2] Its activity is allosterically regulated by metabolites such as AMP, ATP, and glucose-6-phosphate, and through covalent modification by phosphorylation.[3] Emerging evidence highlights PYGB's involvement in various pathological conditions, particularly in cancer, where it contributes to metabolic reprogramming and disease progression.[2][4] Understanding the intricate network of protein interactions involving PYGB is therefore critical for elucidating its regulatory mechanisms and for the development of novel therapeutic strategies.

PYGB Interacting Proteins

The following table summarizes the known and predicted interacting partners of PYGB, compiled from various experimental evidence and protein interaction databases.

| Interacting Protein | Gene Name | Evidence/Method | Functional Significance | Confidence Score (STRING DB) |

| Phosphoglycerate Kinase 1 | PGK1 | Co-immunoprecipitation, Mass Spectrometry | Under hypoxic conditions, PGK1 interacts with and phosphorylates PYGB, enhancing its enzymatic activity and promoting glycogenolysis in cholangiocarcinoma.[5] | 0.989 (Predicted) |

| Phosphorylase Kinase Subunit Beta | PHKB | Pull-down Assay | PHKB is a subunit of Phosphorylase Kinase, the enzyme responsible for phosphorylating and activating glycogen phosphorylase isoforms, including PYGB.[6] | 0.999 (Known) |

| KIAA1199 | KIAA1199 | Pull-down Assay, Co-immunoprecipitation | KIAA1199 interacts with both PHKB and PYGB, facilitating the phosphorylation of PYGB by PHK, thereby promoting glycogen breakdown and cancer cell survival.[6] | Not available |

| Glycogen Phosphorylase, Liver Form | PYGL | Inferred from homology and function | Isoform interaction, potential for heterodimer formation. | 0.999 (Predicted) |

| Glycogen Phosphorylase, Muscle Form | PYGM | Inferred from homology and function | Isoform interaction, potential for heterodimer formation. | 0.999 (Predicted) |

| Glycogen Debranching Enzyme | AGL | Inferred from metabolic pathway | AGL and PYGB work sequentially in glycogenolysis. | 0.999 (Predicted) |

| Glycogenin | GYS1/GYG1 | Inferred from metabolic pathway | Glycogenin is the primer for glycogen synthesis, the substrate for PYGB. | 0.999 (Predicted) |

Note: Confidence scores from the STRING database are based on a combination of evidence, including experimental data, co-expression, and text mining.[7] A score close to 1.0 indicates high confidence.

Quantitative Analysis of PYGB Interactions

Quantitative data on protein-protein interactions, such as binding affinities (dissociation constant, Kd), provide crucial insights into the strength and stability of these interactions. However, a comprehensive search of the current literature did not yield specific Kd values for the interactions between PYGB and its key partners like PGK1, PHKB, or KIAA1199. One study reported a Kd of 99.08 nmol/L for an ATP-competitive inhibitor of PGK1, but not for the PGK1-PYGB interaction itself.[8] The absence of this data highlights a significant knowledge gap and an area for future research.

The following table is intended to house such quantitative data as it becomes available.

| Interacting Pair | Method | Binding Affinity (Kd) | Stoichiometry | Reference |

| PYGB - PGK1 | Not Available | Not Available | Not Available | |

| PYGB - PHKB | Not Available | Not Available | Not Available | |

| PYGB - KIAA1199 | Not Available | Not Available | Not Available |

Signaling Pathways Involving PYGB

PYGB has been shown to be a significant player in at least two major signaling pathways implicated in cancer progression: the Wnt/β-catenin pathway and the PI3K/Akt pathway.

Wnt/β-catenin Signaling Pathway

In several cancers, including gastric and ovarian cancer, PYGB has been shown to regulate the Wnt/β-catenin signaling pathway.[2] Upregulation of PYGB leads to the activation of this pathway, promoting cell proliferation, migration, and invasion. The precise mechanism by which PYGB influences Wnt/β-catenin signaling is still under investigation but may involve metabolic reprogramming that affects the stability or localization of key pathway components.

PI3K/Akt Signaling Pathway

In non-small cell lung cancer, overexpression of PYGB has been shown to activate the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation.[2] Conversely, knockdown of PYGB inhibits this pathway. This suggests that PYGB's metabolic activity may provide the necessary energy and substrates to fuel the anabolic processes driven by PI3K/Akt signaling.

Experimental Protocols for Studying PYGB Interactions

This section provides detailed methodologies for key experiments used to investigate protein-protein interactions involving PYGB.

Co-immunoprecipitation (Co-IP) of PYGB and Interacting Partners

Co-IP is a powerful technique to identify and validate in vivo protein-protein interactions.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Anti-PYGB antibody (or antibody against the suspected interacting partner).

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

Protocol:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Preparation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (anti-PYGB or anti-partner) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer. For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-